(5-Amino-1,3-benzoxazol-2-yl)methanol
Overview
Description
(5-Amino-1,3-benzoxazol-2-yl)methanol is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. It is characterized by the presence of an amino group (-NH2) attached to a benzoxazole ring, which is further substituted with a hydroxymethyl group (-CH2OH)
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit antimicrobial activity against a variety of pathogens, including gram-positive bacteria such as bacillus subtilis .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen or cancer cell .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with various biochemical processes essential for the survival and proliferation of pathogens and cancer cells .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
(5-Amino-1,3-benzoxazol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to active sites on enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and energy metabolism . The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels . For example, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . For instance, this compound has been observed to accumulate in the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors . Its localization to the mitochondria also allows it to modulate metabolic processes directly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1,3-benzoxazol-2-yl)methanol typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid. This reaction yields the corresponding 1-phenylethanone derivatives in good yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions, and ensuring the purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-1,3-benzoxazol-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Oxidation: : Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions typically yield amines or alcohols.
Substitution: : Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound has been investigated for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: : Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: : It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(5-Amino-1,3-benzoxazol-2-yl)methanol is structurally similar to other benzoxazole derivatives, such as 5-Amino-2-(1,3-benzoxazol-2-yl)phenol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol
5,7-Dichloro-2-hydrazino-1,3-benzoxazole
1-Phenylethanone derivatives
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
(5-amino-1,3-benzoxazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGBIVMJCCRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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